![molecular formula C32H38N4O11 B12788472 2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene CAS No. 1262279-15-1](/img/structure/B12788472.png)
2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars using microorganisms such as Aspergillus niger. The industrial production of citric acid involves the use of submerged fermentation techniques, where the microorganism is grown in a nutrient-rich medium containing sugars. The fermentation process is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of citric acid .
Chemical Reactions Analysis
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form aconitic acid and other oxidation products.
Reduction: Reduction of citric acid can yield compounds such as isocitric acid.
Esterification: Citric acid can react with alcohols to form esters, such as trimethyl citrate.
Common Reagents and Conditions
Common reagents used in the reactions of citric acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alcohols (e.g., methanol) for esterification reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from the reactions of citric acid include aconitic acid, isocitric acid, and various esters such as trimethyl citrate .
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions and as a buffer in chemical reactions.
Medicine: Used in pharmaceuticals as an excipient and in the formulation of effervescent tablets.
Mechanism of Action
2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects through its role in the citric acid cycle. It acts as an intermediate in the metabolic pathway, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the form of ATP. The compound interacts with various enzymes, including aconitase, which catalyzes the isomerization of citric acid to isocitric acid .
Comparison with Similar Compounds
Similar Compounds
Isocitric acid: An isomer of citric acid with similar chemical properties and functions in the citric acid cycle.
Aconitic acid: An intermediate in the citric acid cycle formed by the dehydration of citric acid.
Trimesic acid: A tricarboxylic acid with a benzene ring structure, used in the synthesis of polymers and resins.
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its widespread occurrence in nature and its essential role in cellular metabolism. Its ability to chelate metal ions and its versatility in various industrial applications further distinguish it from other similar compounds .
Properties
CAS No. |
1262279-15-1 |
|---|---|
Molecular Formula |
C32H38N4O11 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene |
InChI |
InChI=1S/C26H30N4O4.C6H8O7/c1-2-12-30(11-1)13-16-33-24-7-5-21-17-20(24)18-31-14-3-4-15-32-19-22-6-8-25(34-22)23-9-10-27-26(28-21)29-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-10,17H,1-2,11-16,18-19H2,(H,27,28,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+; |
InChI Key |
NNHJBZIJLGHLES-BJILWQEISA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


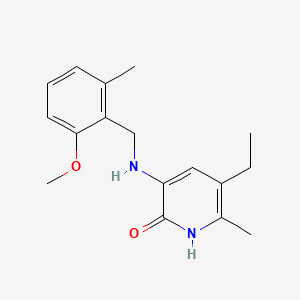
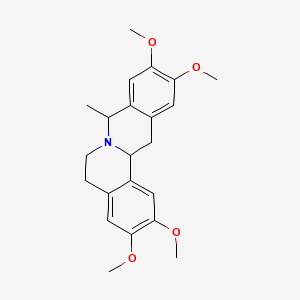
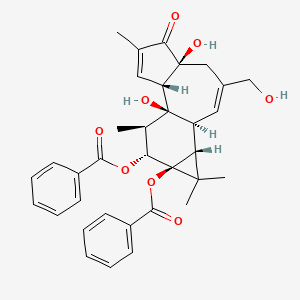

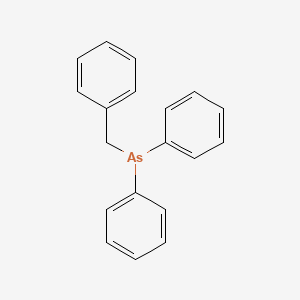
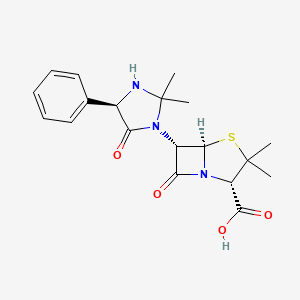
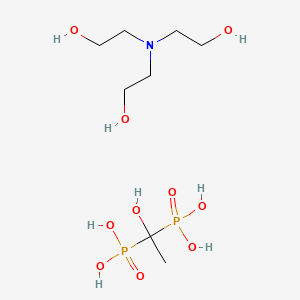



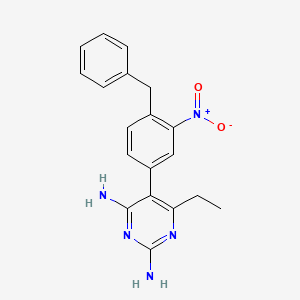
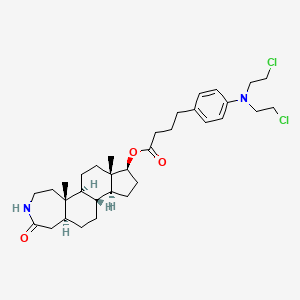
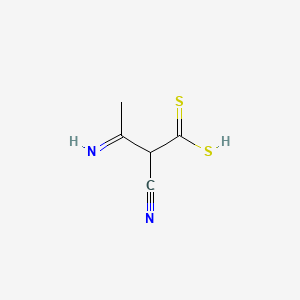
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
